Dipropylene glycol methyl propyl ether
CAS No.:
Cat. No.: VC16244469
Molecular Formula: C10H22O3
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H22O3 |
---|---|
Molecular Weight | 190.28 g/mol |
IUPAC Name | 2-(2-methoxypropoxy)-1-propoxypropane |
Standard InChI | InChI=1S/C10H22O3/c1-5-6-12-7-10(3)13-8-9(2)11-4/h9-10H,5-8H2,1-4H3 |
Standard InChI Key | RZXAHVCTRLTLNA-UHFFFAOYSA-N |
Canonical SMILES | CCCOCC(C)OCC(C)OC |
Introduction
Chemical Identity and Structural Characteristics
DGMPE belongs to the glycol ether family, distinguished by its unique ether-alcohol structure. The compound’s systematic IUPAC name is 3-(3-methoxypropoxy)-1-propoxypropane, reflecting its branched ether linkages. Its molecular formula is CHO, with a molecular weight of 190.28 g/mol . The structure comprises two propylene oxide units bridged by ether bonds, terminated by methyl and propyl groups (Figure 1). This configuration confers amphiphilic properties, enabling DGMPE to act as a coupling agent in heterogeneous mixtures.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | Not formally assigned |
Molecular Formula | CHO |
Molecular Weight | 190.28 g/mol |
Structural Isomers | 4 primary isomers |
The synthesis pathway, as detailed in patent CN101921179B, involves nucleophilic substitution where propyl bromide reacts with dipropylene glycol monomethyl ether under alkaline conditions . This process yields a mixture of structural isomers, necessitating fractional distillation for purification.
Synthesis and Industrial Production
DGMPE is synthesized through a two-step process:
-
Base-Catalyzed Etherification: Dipropylene glycol monomethyl ether reacts with propyl bromide in the presence of sodium hydroxide at 80–120°C for 2–6 hours .
-
Purification: Crude product undergoes neutralization, filtration, and vacuum distillation to achieve >99% purity.
Table 2: Optimal Reaction Conditions
Parameter | Range |
---|---|
Temperature | 80–120°C |
Reaction Time | 2–6 hours |
Catalyst Concentration | 1–5 wt% NaOH |
Yield | 85–92% |
Industrial-scale production utilizes continuous reactors to maintain stoichiometric control, minimizing byproducts such as di-ether derivatives. The process’s exothermic nature necessitates precise temperature modulation to prevent thermal degradation .
Physicochemical Properties
DGMPE’s properties derive from its hybrid ether-alcohol structure:
-
Solubility: Miscible with water, ethanol, acetone, and hydrocarbons, bridging hydrophilic and lipophilic phases .
-
Volatility: Boiling point ranges between 210–230°C, offering a slower evaporation rate than propylene glycol methyl ether .
-
Viscosity: 6.2 mPa·s at 25°C, lower than dipropylene glycol monomethyl ether (4.55 mPa·s) .
Table 3: Comparative Physical Properties
Property | DGMPE | DPGME |
---|---|---|
Boiling Point | 210–230°C | 180°C |
Density (20°C) | 0.92 g/cm³ | 0.954 g/cm³ |
Flash Point | 110°C | 74.6°C |
Vapor Pressure (25°C) | 0.05 mmHg | 0.4 mmHg |
The reduced vapor pressure enhances workplace safety by lowering inhalation risks, while the higher flash point improves flammability profiles .
Toxicological and Regulatory Considerations
Limited specific data exist for DGMPE, but analog studies on dipropylene glycol monomethyl ether (DPGME) provide insights:
-
Acute Toxicity: Oral LD in rats > 5,000 mg/kg (Category 5) .
-
Dermal Irritation: Mild irritant (OECD 404); 24-hour exposure causes erythema in rabbits .
-
Environmental Impact: Readily biodegradable (OECD 301F), with low bioaccumulation potential (Log P = 1.2) .
Regulatory compliance adheres to FDA 21 CFR 175.105 for indirect food contact applications . The absence of reproductive toxicity in DPGME (per OECD 422) suggests a favorable profile for DGMPE, though substance-specific testing is recommended .
Emerging Research and Future Directions
Recent studies explore DGMPE’s role in:
-
Green Chemistry: Co-solvent in lignin depolymerization, achieving 85% conversion at 150°C .
-
Energy Storage: Electrolyte additive for lithium-ion batteries, reducing interfacial resistance by 40% .
Challenges persist in standardizing isomer-specific toxicity assessments and optimizing synthetic yields via catalytic innovations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume